molecular formula C18H14ClNO2 B2490780 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid CAS No. 862647-95-8

8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2490780
CAS No.: 862647-95-8
M. Wt: 311.77
InChI Key: ZKLLHOZHAMVIBV-UHFFFAOYSA-N
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Description

8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core substituted with a chloro group at the 8th position and a 3,4-dimethylphenyl group at the 2nd position, along with a carboxylic acid group at the 4th position. The unique structure of this compound contributes to its varied chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of the chloro group and the dimethylphenyl moiety enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry and drug development .

Biological Activity

8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a synthetic compound that belongs to the quinoline family. Its unique structure, characterized by a chloro substituent at the 8-position and a 3,4-dimethylphenyl group at the 2-position, along with a carboxylic acid group at the 4-position, contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its interactions with biological targets.

  • Molecular Formula : C₁₈H₁₄ClN₁O₂
  • Molecular Weight : 311.76 g/mol

The presence of various functional groups allows for diverse chemical reactivity and potential modifications to enhance biological activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. The compound has been shown to interact with enzymes involved in inflammatory pathways. For instance, it effectively inhibits cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of pro-inflammatory mediators.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including breast and colorectal cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits COX enzymes; reduces pro-inflammatory mediator production
AnticancerInduces apoptosis and cell cycle arrest; effective against multiple cancer cell lines
AntimicrobialPreliminary studies suggest efficacy against certain bacterial strains

The biological activity of this compound is attributed to its ability to bind to specific biological targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes and cancer progression.
  • Receptor Interaction : It interacts with receptors that modulate cellular responses to inflammation and tumor growth.

Case Studies

Several studies have focused on the biological activity of quinoline derivatives similar to this compound:

  • Study on Anticancer Activity :
    • A study demonstrated that structural analogs exhibited enhanced potency against cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics .
    • The findings suggest that modifications to the quinoline structure can lead to improved therapeutic profiles.
  • Anti-inflammatory Efficacy :
    • Another research project explored various quinoline derivatives for their anti-inflammatory properties, revealing that compounds with similar structural motifs effectively reduced inflammation in animal models .

Properties

IUPAC Name

8-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-10-6-7-12(8-11(10)2)16-9-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLLHOZHAMVIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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